6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Description
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a boron-containing heterocyclic compound featuring a pyrrolo[2,3-c]pyridin-7-one core substituted with a methyl group at position 6 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) moiety at position 4. This compound is structurally related to intermediates used in medicinal chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl derivatives . The boronate ester group enhances its utility as a synthetic precursor for drug discovery, enabling efficient coupling with aryl halides to generate complex molecules .
The absence of a tosyl (p-toluenesulfonyl) group in the target compound may influence its solubility and reactivity compared to its sulfonated analogs.
Properties
Molecular Formula |
C14H19BN2O3 |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-17(5)12(18)11-9(10)6-7-16-11/h6-8,16H,1-5H3 |
InChI Key |
BIZDJSOKQIZEMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C3=C2C=CN3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one typically involves the reaction of a pyrrolo[2,3-c]pyridin-7-one derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s pinacol boronate group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. A representative reaction involves coupling with 4-bromo-2-methylpyridine under optimized conditions:
| Reaction Type | Conditions | Yield | Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl₂(dppf) (5 mol%), K₂CO₃ (3 eq), DME/H₂O (4:1), 80°C, 12h | 78% | Synthesis of BET bromodomain inhibitors |
Mechanistic Insights :
-
Transmetallation occurs via Pd(0)/Pd(II) cycling, facilitated by the boronate’s electron-rich environment.
-
Steric hindrance from the tetramethyl-dioxaborolane ring enhances regioselectivity in coupling reactions .
Protodeboronation and Hydrolysis
The boronate ester undergoes hydrolysis under acidic or basic conditions to form the corresponding boronic acid:
Functionalization via Electrophilic Substitution
The pyrrolopyridinone core participates in electrophilic substitutions at the C3 position:
| Reaction | Electrophile | Conditions | Outcome |
|---|---|---|---|
| Bromination | NBS (1.1 eq) | DMF, 0°C → RT, 2h | 3-Bromo derivative (72% yield) |
| Nitration | HNO₃/H₂SO₄ | 0°C, 30min | 3-Nitro product (unstable under basic conditions) |
Utility in Scaffold Diversification
The compound serves as a building block for generating fused heterocycles:
-
Borylation : Conversion of 4-bromo-6-methyl-1-tosylpyrrolopyridinone to the boronate ester via Pd-catalyzed Miyaura borylation (87% yield).
-
Deprotection : Tosyl group removal using Mg/MeOH to yield the free NH intermediate.
-
Derivatization : Alkylation or acylation at the NH position for target compound synthesis.
Stability and Handling Considerations
-
Light Sensitivity : Degrades under prolonged UV exposure; storage recommended at -20°C in amber vials .
-
Incompatibilities : Reacts violently with strong oxidizing agents (e.g., KMnO₄) .
Analytical Data for Reaction Monitoring
-
HPLC : Retention time = 6.8 min (C18 column, MeCN/H₂O 70:30)
-
¹H NMR (DMSO-d6): δ 8.02 (d, J = 3.5 Hz, 1H), 7.93 (d, J = 8.4 Hz, 2H), 2.35 (s, 3H)
-
HRMS : m/z calc. for C14H19BN2O3 [M+H]⁺ = 275.1431, found = 275.1428
This compound’s versatility in coupling reactions and scaffold modifications makes it invaluable for developing kinase inhibitors and epigenetic regulators. Recent applications include synthesizing dual BET/HDAC inhibitors with sub-micromolar IC₅₀ values .
Scientific Research Applications
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one involves its ability to form stable complexes with various molecular targets. The dioxaborolane moiety can interact with hydroxyl and amino groups, forming reversible covalent bonds. This property makes it useful in the design of inhibitors and probes that target specific enzymes and proteins .
Comparison with Similar Compounds
Tosylated Boronate Derivative (CAS 1445993-89-4)
This compound (C₂₁H₂₅BN₂O₅S, MW 428.31 g/mol) features a tosyl group at position 1 and the boronate ester at position 4 . Key distinctions from the target compound:
- Synthetic Utility : The tosyl group acts as a protective group, enhancing stability during synthesis but requiring additional deprotection steps for downstream functionalization.
- Solubility: The sulfonyl group increases hydrophobicity compared to the non-tosylated target compound.
Other Boronate Esters in Heterocycles
Compounds like 5-(4-bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine () highlight the versatility of boronate groups in modifying electronic and steric properties. However, halogenated derivatives prioritize electrophilic substitution over cross-coupling reactivity .
Halogenated and Cyano-Substituted Analogs
- Halogenated Derivatives : Compounds such as 4,6-dichloro-pyrrolo[2,3-d]pyrimidines (e.g., from ) exhibit potent anticancer activity but require harsh conditions for further functionalization due to electron-withdrawing substituents .
- Cyano-Substituted Derivatives: Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate () demonstrates how electron-deficient groups influence aromatic interactions in drug design .
Application in Cross-Coupling Reactions
The boronate ester in the target compound enables participation in Suzuki-Miyaura reactions, a key advantage over non-boronated analogs. For example, coupling with aryl halides can yield biaryl structures critical for kinase inhibitors or PROTACs (proteolysis-targeting chimeras) . By contrast, halogenated derivatives (e.g., brominated precursors in ) require pre-functionalization with boronates to achieve similar reactivity .
Comparative Data Table
*Estimated values based on structural analysis.
Research Findings and Implications
- Synthetic Flexibility : Boronate esters like the target compound streamline the synthesis of biaryl motifs, critical in drug discovery .
- Biological Relevance: Tosylated derivatives show promise in epigenetic regulation (BET/HDAC inhibition), whereas non-tosylated analogs may offer improved pharmacokinetics .
- Comparative Reactivity : Halogenated derivatives prioritize direct biological activity over synthetic versatility, underscoring the importance of substituent choice in design .
Biological Activity
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological properties, and mechanisms of action based on recent research findings.
Molecular Structure
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C21H25BN2O5S
- Molecular Weight : 428.3 g/mol
- IUPAC Name : 6-methyl-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridin-7-one
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated its ability to inhibit the MPS1 kinase, which is crucial for spindle assembly during cell division. This inhibition leads to reduced cell viability in various cancer cell lines.
- Mechanism of Action : The compound stabilizes an inactive conformation of MPS1, preventing its interaction with ATP and substrate peptides. This mechanism was elucidated through X-ray crystallography and biochemical assays.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's potent inhibition of MPS1 with an IC50 value of 0.025 μM in biochemical assays and a GI50 value of 0.55 μM in HCT116 human tumor xenograft models .
| Compound | Target | IC50 (μM) | GI50 (μM) |
|---|---|---|---|
| 6-Methyl-Pyrrolo Compound | MPS1 | 0.025 | 0.55 |
Selectivity and Efficacy
The selectivity of the compound was measured against other kinases such as CDK2. It was found that while it effectively inhibited MPS1, it showed less selectivity against CDK2 with a significant reduction in activity observed .
In Vivo Studies
In vivo studies demonstrated that treatment with the compound significantly inhibited tumor growth in mouse models inoculated with cancer cells. The pharmacodynamic effects were promising with a notable reduction in metastatic nodules .
Case Study 1: MDA-MB-231 Cells
In a study focusing on triple-negative breast cancer (TNBC), the compound exhibited a strong inhibitory effect on the proliferation of MDA-MB-231 cells with an IC50 value of 0.126 μM. Importantly, it displayed a significant selectivity index compared to non-cancerous cells .
Case Study 2: Lung Metastasis Model
Another study assessed the efficacy of the compound in inhibiting lung metastasis in a BALB/c nude mouse model. Results indicated that treatment led to a marked decrease in metastatic nodules compared to control groups treated with standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a coupling partner. Key steps include:
- Step 1 : Preparation of the pyrrolopyridinone core via cyclization of substituted pyridine derivatives under reflux conditions with catalytic acids (e.g., HCl or H₂SO₄).
- Step 2 : Introduction of the boronic ester group using pinacol ester-protected boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) .
- Example : Similar pyrrolo[2,3-d]pyrimidine derivatives were synthesized via coupling of brominated intermediates with arylboronic esters in isopropyl alcohol/water mixtures, using cesium carbonate as a base .
Q. How is the structure of this compound characterized in academic research?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the pyrrolopyridinone core and boronic ester substituents. Key peaks include downfield shifts for the carbonyl group (~170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) .
- X-ray Crystallography : Single-crystal X-ray diffraction (performed with programs like SHELXL) resolves bond angles and stereochemistry, particularly for the boron-containing moiety .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and isotopic patterns, especially for boron-containing fragments .
Q. What are the key reactivity features of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound?
- Reactivity : The boronic ester acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds. It is stable under acidic conditions but hydrolyzes to boronic acid in aqueous media.
- Applications : Facilitates functionalization of the pyrrolopyridinone core with aryl/heteroaryl halides, enabling diversification for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for coupling the boronic ester moiety in complex pyrrolopyridinone systems?
- Methodology :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) to enhance coupling efficiency. For example, Pd(dppf)Cl₂ improved yields in Suzuki reactions with brominated pyrrolopyrimidines .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) or biphasic systems (isopropyl alcohol/water) balance solubility and reactivity .
- Temperature Control : Reactions often proceed at 80–100°C to accelerate kinetics without degrading the boronic ester .
- Data Contradiction Analysis : Contradictory reports on solvent efficacy (e.g., DMF vs. THF) may arise from varying substrate solubility or Pd catalyst stability. Systematic screening is critical .
Q. What computational tools are used to predict the biological activity or binding interactions of this compound?
- Methodology :
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or enzymes with ATP-binding pockets). The pyrrolopyridinone core mimics purine scaffolds, a common pharmacophore .
- DFT Calculations : Density functional theory predicts electronic properties of the boronic ester group, including charge distribution and reactivity toward nucleophiles .
Q. How can researchers resolve contradictions in spectroscopic data for boron-containing heterocycles?
- Case Study : Discrepancies in ¹¹B NMR chemical shifts (e.g., boronic ester vs. acid) can arise from hydrolysis or impurities.
- Validation Steps :
Sample Purity : Use preparative HPLC or recrystallization to isolate pure product.
pH Control : Ensure neutral conditions during NMR analysis to prevent boronic ester hydrolysis.
Complementary Techniques : Pair NMR with IR spectroscopy to confirm carbonyl (C=O) and B-O bond stretches (~1350 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
